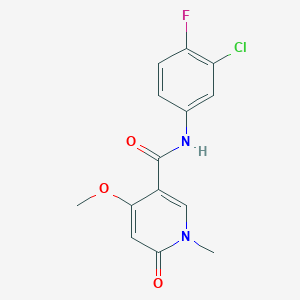

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O3/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-8-3-4-11(16)10(15)5-8/h3-7H,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMRDKWRJVHBGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the dihydropyridine core: This step involves the condensation of an appropriate β-keto ester with an aldehyde and ammonia or an amine under acidic or basic conditions to form the dihydropyridine ring.

Introduction of the chloro-fluoro-phenyl group: This step involves the nucleophilic substitution reaction of a chloro-fluoro-phenyl halide with the dihydropyridine intermediate.

Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydropyridine derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds related to dihydropyrimidines, including derivatives similar to N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, have shown promising antihypertensive properties. Studies have demonstrated that modifications in the phenyl ring can significantly influence antihypertensive activity. Specifically, substituents like methoxy groups enhance activity, while others may reduce it .

Anti-inflammatory Properties

Compounds within the dihydropyridine class have been evaluated for their anti-inflammatory effects. In particular, the presence of a 4-methoxy group has been noted to improve the anti-inflammatory activity of these compounds when tested against standard drugs like diclofenac sodium . The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to enhanced efficacy in reducing inflammation.

Enzymatic and Receptor-Mediated Mechanisms

The biological activities of dihydropyrimidines often involve various mechanisms, including enzymatic action and receptor interactions. Substitutions on the dihydropyridine ring can impart different biological activities, making these compounds versatile candidates for further research .

Antiviral and Antitubercular Activities

Recent studies have highlighted the potential of dihydropyrimidinones as antiviral agents, particularly against HIV and tuberculosis. These compounds exhibit mechanisms that disrupt viral replication and bacterial growth, showcasing their therapeutic promise in treating infectious diseases .

Synthesis and Evaluation of Dihydropyrimidinones

A significant body of research has focused on synthesizing novel dihydropyrimidinone derivatives and evaluating their biological activities. For instance, a study synthesized various analogs and assessed their anti-inflammatory effects through established animal models . The results indicated that specific modifications led to enhanced potency.

Structure Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how different chemical modifications affect biological activity. For this compound, investigations into its structural components revealed that the 4-methoxy group plays a vital role in enhancing both antihypertensive and anti-inflammatory activities .

Summary of Findings

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-chlorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (BK59151)

Structural Differences :

- Phenyl Substituent : The phenyl ring in BK59151 is substituted with a single 2-chloro group, whereas the target compound has 3-chloro-4-fluoro substitution.

- Molecular Formula : C₁₄H₁₃ClN₂O₃ (MW: 292.72 g/mol), slightly lighter due to the absence of fluorine.

Commercial Availability :

Functional Implications :

- Lower molecular weight may improve solubility but reduce binding specificity in hydrophobic pockets.

N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (BG15463)

Structural Differences :

- Core Modification : The dihydropyridine ring at position 1 is substituted with a (2-fluorophenyl)methyl group instead of a methyl group.

- Molecular Formula : C₁₉H₁₃ClF₂N₂O₂ (MW: 374.77 g/mol), significantly heavier due to the benzyl-fluorophenyl addition.

Functional Implications :

- The bulky (2-fluorophenyl)methyl group increases steric hindrance, which may limit membrane permeability but enhance selectivity for larger binding sites.

- Additional fluorine atoms could improve metabolic stability and bioavailability compared to the target compound .

Research Implications and Limitations

- Synthetic Challenges : The multi-halogenated phenyl group in the target compound may require more complex synthesis than BK59151, impacting scalability.

- Biological Data Gap: No explicit activity data are provided in the evidence, necessitating further studies on pharmacokinetics and target engagement.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview, including data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClFNO

- Molecular Weight : 301.72 g/mol

The presence of a chloro and a fluoro group on the aromatic ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation. The dihydropyridine structure is known for its role in calcium channel modulation, which is crucial in cardiovascular and neurological functions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study reported an IC value in the micromolar range against breast cancer cell lines, indicating potent activity against tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Potential inhibition of kinases | |

| Receptor Modulation | Interaction with GPCRs |

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Cardiovascular Effects

Another investigation focused on the compound's effects on calcium channels. It was found to exhibit calcium channel blocking activity, suggesting its potential use in treating hypertension and other cardiovascular diseases. The study provided evidence through electrophysiological assays demonstrating the compound's ability to inhibit calcium influx in cardiomyocytes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.